(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
Research in the area often focuses on the synthesis and characterization of related thiazole, benzothiazole, and thiazolidine compounds due to their significant biological activities and potential applications in medicinal chemistry. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights a method of creating compounds with potential therapeutic applications (Mohamed, 2021). Similarly, research on 1,2-benzisothiazoles and their derivatives, such as the study of their thermal behavior and chemical transformations, reflects the interest in understanding the properties and reactivity of these heterocyclic compounds (Carrington et al., 1972).
Chemical Structure Analysis
The crystal structure analysis of compounds like azilsartan methyl ester ethyl acetate hemisolvate demonstrates the interest in detailed structural elucidation, which is crucial for understanding the interactions and potential biological activities of complex molecules (Li et al., 2015).
Biological Activity and Applications
Several studies focus on synthesizing and testing compounds for biological activities, such as antibacterial properties, which is a common theme in research involving thiazole and related compounds. For example, the synthesis and evaluation of isochromene and isoquinoline derivatives for their antimicrobial activity against various bacteria species illustrate this application area (Dabholkar & Tripathi, 2011).
properties
IUPAC Name |
ethyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O9S3/c1-4-37-22(29)16-28-20-10-9-19(39(25,31)32)15-21(20)38-24(28)26-23(30)17-5-7-18(8-6-17)40(33,34)27(11-13-35-2)12-14-36-3/h5-10,15H,4,11-14,16H2,1-3H3,(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYBVXEXLWSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O9S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
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